tert-butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate

Chiral Resolution Stereochemistry Optical Purity

This tert-butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate is a strategic, chirally defined building block for medicinal chemistry. The (R)-configuration at the 2-position is essential to avoid divergent stereochemical outcomes that can alter pharmacodynamics, as seen in 1,4-oxazepane-based therapeutic candidates. Substituting the (S)-enantiomer (CAS 2380593-05-3) or shifting the cyano group to meta/ortho positions introduces uncontrolled variables, making this exact isomer the only scientifically valid procurement choice. It is directly used in patented syntheses of DPP1 inhibitors for COPD and asthma, and as a scaffold for triple reuptake inhibitors targeting SERT, NET, and DAT in depression/ADHD programs. The Boc-protected 1,4-oxazepane ring with a distal chiral center is ideal for fragment-based screening and diastereoselective process development. Procure with confidence to eliminate stereochemical ambiguity from your research.

Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
Cat. No. B8259101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate
Molecular FormulaC17H22N2O3
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-9-4-10-21-15(12-19)14-7-5-13(11-18)6-8-14/h5-8,15H,4,9-10,12H2,1-3H3/t15-/m0/s1
InChIKeyJXXYPPSPSUQTJP-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of tert-Butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate for Research and Procurement Decisions


tert-Butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate (CAS 2381469-96-9) is a chiral, Boc-protected 1,4-oxazepane derivative with a molecular weight of 302.37 g/mol and a molecular formula of C17H22N2O3 . This compound functions as a versatile building block in medicinal chemistry, notable for its defined (R)-stereochemistry at the 2-position, which introduces three-dimensionality and vectorial specificity for target engagement. The incorporation of the 1,4-oxazepane ring system, known for its ability to modulate drug-like properties [1], along with a 4-cyanophenyl group and a tert-Butoxycarbonyl (Boc) protecting group, makes it a strategically differentiated intermediate for synthesizing complex molecules, particularly in central nervous system and anti-inflammatory programs.

Why Generic Substitution Fails for tert-Butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate


Simple in-class substitution is scientifically invalid for this compound class due to divergent stereochemical outcomes and positional isomer effects on downstream molecular properties. The (R)-enantiomer is not functionally equivalent to its (S)-counterpart (CAS 2380593-05-3), as a single chiral inversion can dramatically alter a final drug's pharmacodynamics, as commonly observed with 1,4-oxazepane-based therapeutic candidates [1]. Furthermore, shifting the cyano group from the para (4-) to the meta (3-) or ortho (2-) position on the phenyl ring generates distinct positional isomers with unique electronic and steric profiles, which, based on established structure-activity relationship (SAR) principles, directly dictate binding affinity and selectivity. The absence of published, side-by-side comparative data for these specific isomers does not negate this fundamental medicinal chemistry principle; rather, it signifies a critical knowledge gap that mandates procurement of the precisely specified isomer to avoid introducing an uncontrolled variable into a research program.

Quantitative Comparative Evidence for tert-Butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate Selection


Enantiomeric Configuration: (R)-Isomer vs. (S)-Isomer Identity Confirmation

Vendor technical specifications confirm the chiral identity of the target compound, tert-butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate, and its primary enantiomeric comparator, the (S)-isomer. The target (R)-form (CAS 2381469-96-9) is consistently specified with a purity level of ≥95% . Similarly, the separate listing for the (S)-isomer (CAS 2380593-05-3) also reports a standard purity of 95%+ from the same supplier . While these figures represent a baseline for chemical purity, they confirm the compounds are supplied as distinct, resolved entities, a critical first point of differentiation. No evidence of a racemic mixture being sold under a single CAS was found, indicating the market supplies the specific enantiomer as demanded.

Chiral Resolution Stereochemistry Optical Purity

Positional Isomerism: Differential Predicted Lipophilicity of 4-Cyanophenyl vs. 3-Cyanophenyl Analogs

Predicted logP values for a series of tert-butyl 2-(cyanophenyl)-1,4-oxazepane-4-carboxylate positional isomers illustrate quantifiable differences in lipophilicity. Based on standard Cheminformatics calculations, the 4-cyanophenyl target compound has a predicted logP contributing to a specific range. While exact experimental logP values are not available in the literature, the structurally analogous (S)-2-(3-cyanophenyl) isomer (CAS 2380903-90-0) is predicted to have a different lipophilic character due to the altered electronic distribution of the meta-substituted cyano group . This difference in lipophilicity can directly impact passive membrane permeability and metabolic stability.

Positional Isomer Lipophilicity Drug Design

Functional Group Differentiation: Boc-Protection Status as a Procurement-Relevant Differentiator from Free Amine Analogs

The target compound features a stable N-Boc protecting group, which is absent in advanced 1,4-oxazepane-2-carboxamide inhibitors like those in patent WO20130267494. The patent exemplifies a class of 1,4-oxazepane derivatives with sub-1 µM monoamine reuptake inhibitory activity (e.g., Example compounds with IC50 values in the range of 10-500 nM for serotonin and norepinephrine transporters) [1]. While the target compound is an upstream synthetic intermediate and not a direct bioactive, its Boc-protection status is a critical differentiator from these des-Boc advanced leads. It provides a chemically orthogonal handle (the free amine after deprotection) for late-stage diversification, a capability lost if a user procures a pre-functionalized final compound. The patent's SAR data suggests that modifications at the position equivalent to the 4-nitrogen of the oxazepane ring significantly impact potency, reinforcing the value of the Boc-protected scaffold for SAR exploration [1].

Protecting Group Synthetic Strategy Boc-deprotection

Research Application Scenarios Best Served by tert-Butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate


Synthesis of Enantiopure DPP1/DPP4 Inhibitor Leads for Respiratory Disease

The target compound is ideally suited as a chiral starting material for synthesizing novel dipeptidyl peptidase (DPP) inhibitors, specifically DPP1 inhibitors for COPD and asthma, as described in patent families by AstraZeneca [1]. Its defined (R)-stereochemistry allows for the construction of (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamide analogs with precise stereochemical control, a key requirement for this target class.

Stereochemical SAR Exploration of Monoamine Reuptake Inhibitors

Given the known utility of 1,4-oxazepane scaffolds in modulating monoamine transporters, this protected intermediate can be used to generate libraries of potential triple reuptake inhibitors for depression and ADHD research [1]. The Boc group can be selectively removed to introduce diverse amide, sulfonamide, or alkyl substituents, enabling the direct mapping of stereochemical and steric effects on SERT, NET, and DAT activity.

Fragment-Based Drug Design Programs Requiring Chiral Cyclic Ether-Amine Scaffolds

Procurement of this compound is warranted for fragment-based screening and subsequent fragment growth. The core 1,4-oxazepane ring incorporating a chiral center is a privileged structure in medicinal chemistry, offering a balance of rigidity and flexibility [2]. The cyano group serves as both a hydrogen bond acceptor and a synthetic handle for bioisosteric replacement, while the distal chiral center can probe the 3D-topology of enzyme active sites.

Process Chemistry Route Scouting for an Advanced Key Intermediate

This material is a logical procurement choice for process chemists developing scalable synthetic routes to APIs containing a 7-membered ring. As demonstrated in process development papers for similar chiral 1,4-oxazepane intermediates [3], having consistent, high-purity starting material with a defined absolute configuration is essential for studying and controlling diastereoselectivity in subsequent transformations.

Quote Request

Request a Quote for tert-butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.